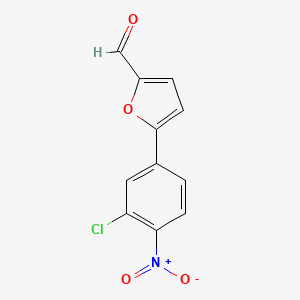
5-(3-chloro-4-nitrophenyl)-2-furaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-chloro-4-nitrophenyl)-2-furaldehyde, also known as CNPF, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CNPF is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
科学研究应用
5-(3-chloro-4-nitrophenyl)-2-furaldehyde has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 5-(3-chloro-4-nitrophenyl)-2-furaldehyde has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast, lung, and liver cancer cells. 5-(3-chloro-4-nitrophenyl)-2-furaldehyde has also been studied for its potential use as an antibacterial agent against Gram-positive bacteria such as Staphylococcus aureus. In agriculture, 5-(3-chloro-4-nitrophenyl)-2-furaldehyde has been shown to have insecticidal activity against the cotton bollworm. In materials science, 5-(3-chloro-4-nitrophenyl)-2-furaldehyde has been studied for its potential use as a fluorescent probe for the detection of metal ions.
作用机制
The mechanism of action of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde in anti-cancer activity involves the induction of apoptosis, which is a programmed cell death. 5-(3-chloro-4-nitrophenyl)-2-furaldehyde induces apoptosis by activating the caspase cascade, which results in the cleavage of various cellular proteins and DNA fragmentation. In antibacterial activity, 5-(3-chloro-4-nitrophenyl)-2-furaldehyde inhibits the growth of bacteria by disrupting the bacterial cell membrane and inhibiting the synthesis of bacterial DNA.
Biochemical and Physiological Effects
5-(3-chloro-4-nitrophenyl)-2-furaldehyde has been shown to have low toxicity in vitro and in vivo studies. In animal studies, 5-(3-chloro-4-nitrophenyl)-2-furaldehyde did not show any adverse effects on body weight, organ weight, or hematological parameters. However, further studies are needed to determine the long-term effects of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde exposure.
实验室实验的优点和局限性
The advantages of using 5-(3-chloro-4-nitrophenyl)-2-furaldehyde in lab experiments include its high purity, stability, and low toxicity. However, the limitations of using 5-(3-chloro-4-nitrophenyl)-2-furaldehyde include its low solubility in water and the need for organic solvents for its dissolution.
未来方向
There are several future directions for the research on 5-(3-chloro-4-nitrophenyl)-2-furaldehyde. One direction is to study the mechanism of action of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde in more detail, particularly in its anti-cancer and antibacterial activities. Another direction is to explore the potential use of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde in other fields such as materials science and environmental science. Additionally, the development of more efficient and environmentally friendly synthesis methods for 5-(3-chloro-4-nitrophenyl)-2-furaldehyde could also be a future direction.
合成方法
The synthesis of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde involves the reaction of 3-chloro-4-nitrophenylhydrazine with furfural in the presence of acetic acid. The reaction proceeds through a condensation reaction, which results in the formation of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde. The purity and yield of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde can be improved by recrystallization from ethanol.
属性
IUPAC Name |
5-(3-chloro-4-nitrophenyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-9-5-7(1-3-10(9)13(15)16)11-4-2-8(6-14)17-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVSKOGDBJUBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-nitrophenyl)furan-2-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

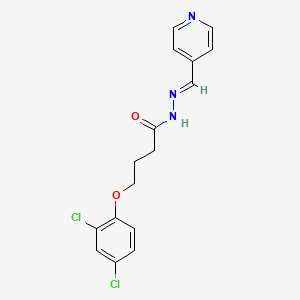
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5692370.png)
![5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5692371.png)
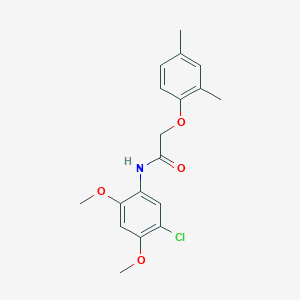


![N-[2-(dimethylamino)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5692414.png)
![N-[4-(cyanomethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5692416.png)
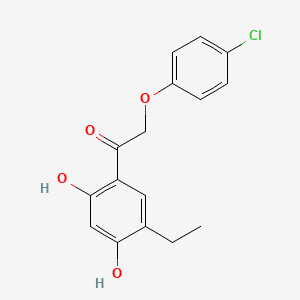
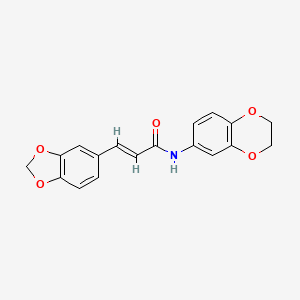
![N-[2-(4-fluorophenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5692435.png)
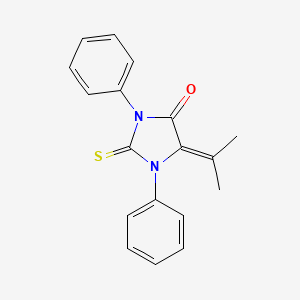
![4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5692458.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5692467.png)